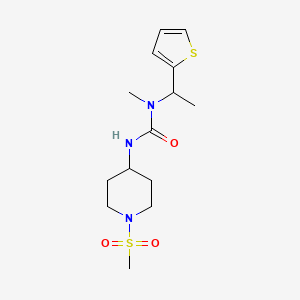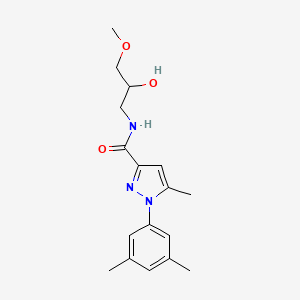![molecular formula C19H21N3O2 B7635746 N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline is a chemical compound commonly known as OMA. It is a member of the oxadiazole family and has been the subject of scientific research due to its potential applications in various fields. OMA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Mécanisme D'action
The mechanism of action of OMA is not fully understood, but it is believed to involve the formation of a complex with the target molecule. This complex formation may result in the inhibition of the target molecule's activity, leading to the observed effects.
Biochemical and Physiological Effects:
OMA has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, which may lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels may result in improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
OMA has several advantages for lab experiments, including its high purity and yield when synthesized using the reported method. However, OMA has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of OMA. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Another direction is the study of its potential use as an inhibitor of other enzymes involved in various physiological processes. Additionally, further studies are needed to fully understand the mechanism of action of OMA and its potential applications in various fields.
Méthodes De Synthèse
OMA can be synthesized using various methods, including the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 2-[[(2-methoxyphenyl)methyl]amino]propan-2-ol in the presence of a base. This method has been reported to yield OMA with high purity and yield.
Applications De Recherche Scientifique
OMA has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use as a fluorescent probe for the detection of metal ions. OMA has also been investigated for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13(2)23-17-10-5-4-9-16(17)20-12-18-21-19(22-24-18)15-8-6-7-14(3)11-15/h4-11,13,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBDJRMHZDDFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC3=CC=CC=C3OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-[[methyl(naphthalen-2-ylmethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7635665.png)
![2-[1-(3,4-difluorophenyl)ethylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7635682.png)
![2,2-Dimethyl-1-[4-(2-pyrazol-1-ylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B7635689.png)

![N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide](/img/structure/B7635699.png)
![N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide](/img/structure/B7635703.png)
![Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B7635704.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7635710.png)

![(3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7635715.png)

![2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide](/img/structure/B7635726.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone](/img/structure/B7635740.png)
